![molecular formula C9H6N2S2 B14673500 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine CAS No. 42395-65-3](/img/structure/B14673500.png)
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine: is a heterocyclic compound that consists of a fused ring system incorporating both thiazole and benzothiazine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptol-acetate in the presence of a base . Another approach includes the use of thiourea as a reagent .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for industrial applications to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
Chemistry: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur, but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Uniqueness: 5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
Propriétés
Numéro CAS |
42395-65-3 |
|---|---|
Formule moléculaire |
C9H6N2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h2-5H,1H2 |
Clé InChI |
CSPQDFLQBRWMAX-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C(=C3C1=NC=CS3)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


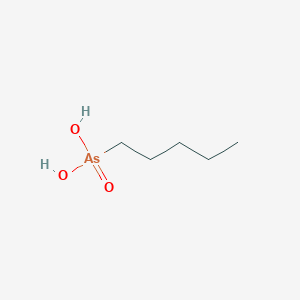
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
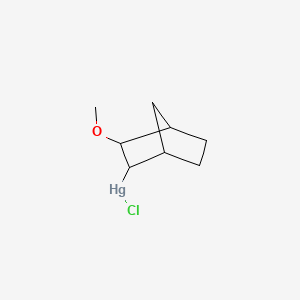
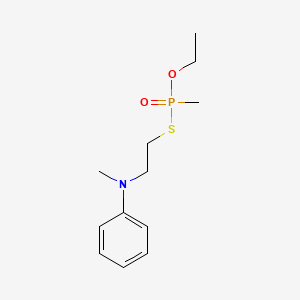
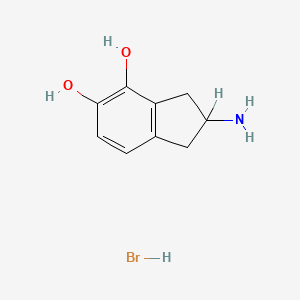
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


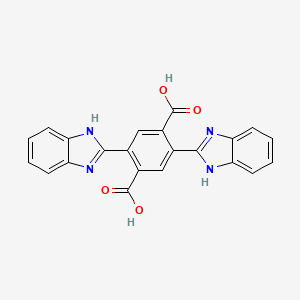
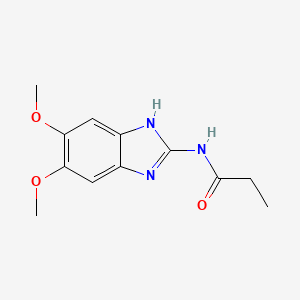
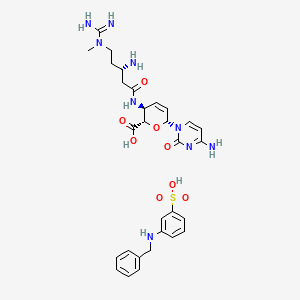
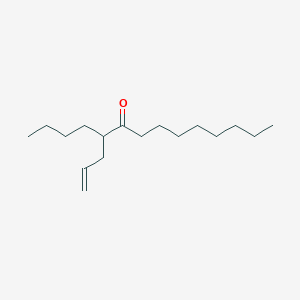
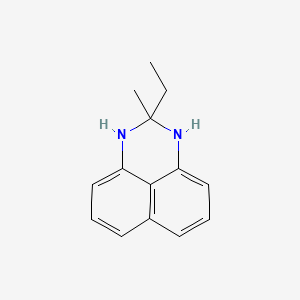
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
